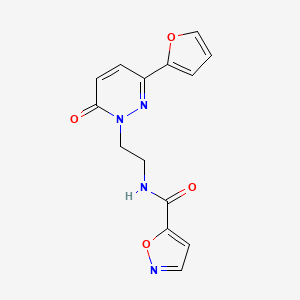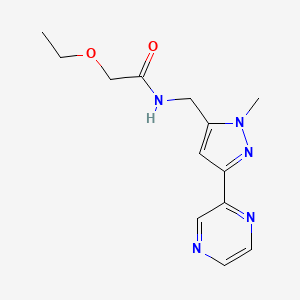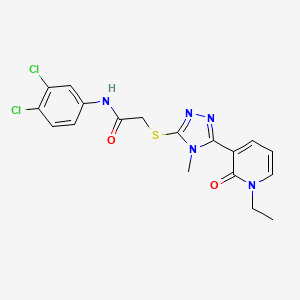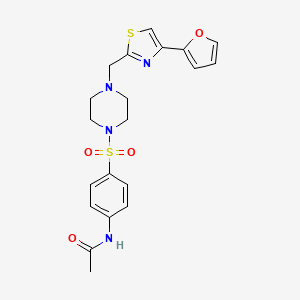methanone CAS No. 478030-35-2](/img/structure/B2701139.png)
[2-(4-Methoxybenzyl)-1,3-thiazol-4-yl](morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” is a chemical compound with the molecular formula C16H18N2O3S . It is a compound that has been offered for sale by chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” can be represented by the SMILES stringCOc1ccc(Cc2nc(cs2)C(=O)N3CCOCC3)cc1 .
Scientific Research Applications
Synthesis and Structural Exploration
- The synthesis and evaluation for antiproliferative activity of a novel bioactive heterocycle, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been detailed, showcasing its potential in therapeutic applications. The compound exhibits a stable molecular structure due to both inter and intra-molecular hydrogen bonds, as highlighted through Hirshfeld surface analysis (S. Benaka Prasad et al., 2018).
Antitumor Activity
- Research on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has demonstrated significant inhibition against the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, indicating its potential as an antitumor agent (Zhi-hua Tang & W. Fu, 2018).
Membrane-Protective and Antioxidant Activities
- Studies on derivatives of 2,6-diisobornylphenol, including (3,5-diisobornyl-4-hydroxyphenyl)(morpholino)methanone, have shown high membrane-protective and antioxidant activities under conditions of acute oxidative stress, suggesting their therapeutic potential for conditions involving oxidative damage (E. V. Buravlev et al., 2017).
Molecular Synthesis and Characterization
- The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, showcases the relevance of morpholino)methanone derivatives in neurodegenerative disease research. This synthesis process involves complex chemical reactions yielding high radiochemical purity and specific activity, demonstrating the compound's utility in biomedical imaging (Min Wang et al., 2017).
These studies illustrate the diverse applications of "2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone" and related compounds in scientific research, ranging from therapeutic potentials in cancer treatment to applications in imaging for neurological diseases. The synthesis and structural analysis of these compounds contribute significantly to the development of novel therapeutic agents and diagnostic tools.
Mechanism of Action
Target of Action
The exact target of “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” is currently unknown. Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . Therefore, it’s possible that this compound could interact with a variety of biological targets.
Mode of Action
Without specific studies on “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone”, it’s difficult to determine its exact mode of action. Thiazole derivatives often interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cell membrane integrity .
Biochemical Pathways
The specific biochemical pathways affected by “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” are currently unknown. Thiazole derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Result of Action
The molecular and cellular effects of “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” are currently unknown. Based on the biological activities of similar thiazole derivatives, it’s possible that this compound could have antimicrobial, antifungal, antiviral, or antitumor effects .
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-13-4-2-12(3-5-13)10-15-17-14(11-22-15)16(19)18-6-8-21-9-7-18/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUARCCYLBNUUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819317 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide](/img/structure/B2701061.png)

![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)
![1-(3,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2701065.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)


![Benzyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2701073.png)


![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2701078.png)
![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)
